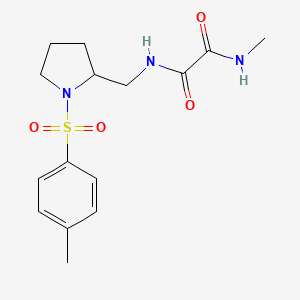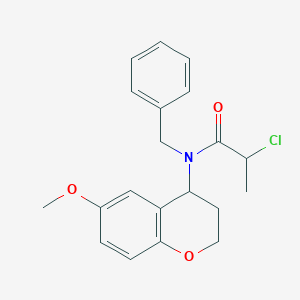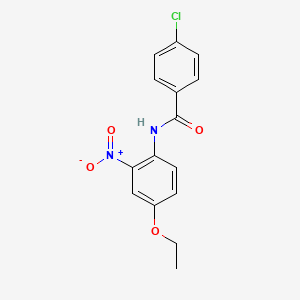
3-Methoxy-2-phenylmethoxypropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-2-phenylmethoxypropanoic acid, also known as MPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPA is a derivative of phenylpropanoic acid and is a white crystalline powder that is soluble in water and ethanol.
作用机制
The mechanism of action of 3-Methoxy-2-phenylmethoxypropanoic acid is not fully understood, but it is thought to act through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the nuclear factor kappa B (NF-κB) signaling pathway. COX-2 is an enzyme that is involved in the production of inflammatory mediators, and its inhibition by 3-Methoxy-2-phenylmethoxypropanoic acid may contribute to its anti-inflammatory and analgesic effects. NF-κB is a transcription factor that is involved in the regulation of genes that are important in inflammation and immune responses. 3-Methoxy-2-phenylmethoxypropanoic acid may modulate the NF-κB signaling pathway, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
3-Methoxy-2-phenylmethoxypropanoic acid has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 3-Methoxy-2-phenylmethoxypropanoic acid has also been shown to increase the levels of antioxidants, such as glutathione and catalase, which could contribute to its neuroprotective effects. Additionally, 3-Methoxy-2-phenylmethoxypropanoic acid has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
实验室实验的优点和局限性
3-Methoxy-2-phenylmethoxypropanoic acid has several advantages for lab experiments. It is readily available, and its synthesis method is efficient and cost-effective. 3-Methoxy-2-phenylmethoxypropanoic acid is also soluble in water and ethanol, which makes it easy to prepare solutions for experiments. However, 3-Methoxy-2-phenylmethoxypropanoic acid has some limitations for lab experiments. Its mechanism of action is not fully understood, which could make it difficult to interpret experimental results. Additionally, 3-Methoxy-2-phenylmethoxypropanoic acid has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
未来方向
There are several future directions for research on 3-Methoxy-2-phenylmethoxypropanoic acid. One area of research is the development of 3-Methoxy-2-phenylmethoxypropanoic acid derivatives that have improved potency and selectivity for specific targets. Another area of research is the investigation of the safety and efficacy of 3-Methoxy-2-phenylmethoxypropanoic acid in humans. Additionally, 3-Methoxy-2-phenylmethoxypropanoic acid could be studied in combination with other drugs to determine if it has synergistic effects. Finally, 3-Methoxy-2-phenylmethoxypropanoic acid could be investigated for its potential in treating other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis.
合成方法
3-Methoxy-2-phenylmethoxypropanoic acid can be synthesized through the reaction of phenylpropanoic acid with methanol and hydrochloric acid. The reaction takes place under reflux conditions, and the resulting product is purified through recrystallization. The yield of 3-Methoxy-2-phenylmethoxypropanoic acid is around 80%, making this synthesis method efficient and cost-effective.
科学研究应用
3-Methoxy-2-phenylmethoxypropanoic acid has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. 3-Methoxy-2-phenylmethoxypropanoic acid has also been investigated for its potential in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 3-Methoxy-2-phenylmethoxypropanoic acid has been studied for its potential in treating cancer and diabetes.
属性
IUPAC Name |
3-methoxy-2-phenylmethoxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-8-10(11(12)13)15-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBKHRMXYSJVSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2-phenylmethoxypropanoic acid | |
CAS RN |
1697814-42-8 |
Source


|
| Record name | 2-(benzyloxy)-3-methoxypropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-1-(2-ethyl-1,8-dioxa-4-azaspiro[5.5]undecan-4-yl)ethanone](/img/structure/B2947780.png)




![4-isopropoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2947791.png)
![Tert-butyl 6-[[(2-chloroacetyl)amino]methyl]-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2947792.png)
![N-[(4-chlorophenyl)(cyano)methyl]-1-cyclopentyl-1H-pyrazole-5-carboxamide](/img/structure/B2947794.png)
![2-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)benzamide](/img/structure/B2947796.png)


![methyl 3-{2-[2-oxo-2-(propylamino)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2947799.png)

